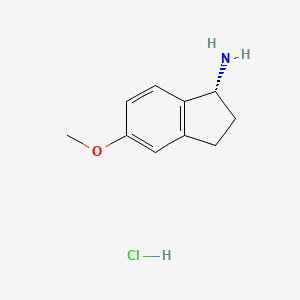![molecular formula C10H17ClN2 B6157591 [2-methyl-5-(propan-2-yl)phenyl]hydrazine hydrochloride CAS No. 858784-78-8](/img/new.no-structure.jpg)
[2-methyl-5-(propan-2-yl)phenyl]hydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-methyl-5-(propan-2-yl)phenyl]hydrazine hydrochloride: is a chemical compound with the molecular formula C10H17ClN2. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-methyl-5-(propan-2-yl)phenyl]hydrazine hydrochloride typically involves the reaction of 2-methyl-5-(propan-2-yl)phenylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions, usually at elevated temperatures, to ensure the complete formation of the desired product. The reaction can be represented as follows:
2-methyl-5-(propan-2-yl)phenylamine+hydrazine hydrate+HCl→[2-methyl-5-(propan-2-yl)phenyl]hydrazine hydrochloride
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced reactors and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: [2-methyl-5-(propan-2-yl)phenyl]hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The hydrazine group can be substituted with other functional groups, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various electrophiles can be used for substitution reactions, including alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides or nitroso compounds, while reduction may produce amines.
Scientific Research Applications
Chemistry: In chemistry, [2-methyl-5-(propan-2-yl)phenyl]hydrazine hydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to investigate the effects of hydrazine derivatives on biological systems
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may be used in the development of drugs targeting specific molecular pathways.
Industry: In industrial applications, this compound is used in the production of various chemicals and materials. It may also be employed as a reagent in analytical chemistry and quality control processes.
Mechanism of Action
The mechanism of action of [2-methyl-5-(propan-2-yl)phenyl]hydrazine hydrochloride involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of enzyme activity or the modification of cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-methyl-5-(propan-2-yl)phenylamine: A precursor in the synthesis of [2-methyl-5-(propan-2-yl)phenyl]hydrazine hydrochloride.
2-methyl-5-(propan-2-yl)phenylhydrazine: A related hydrazine derivative with similar chemical properties.
2-methyl-5-(propan-2-yl)phenylazide: An oxidation product of this compound.
Uniqueness: Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial settings .
Properties
CAS No. |
858784-78-8 |
|---|---|
Molecular Formula |
C10H17ClN2 |
Molecular Weight |
200.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



